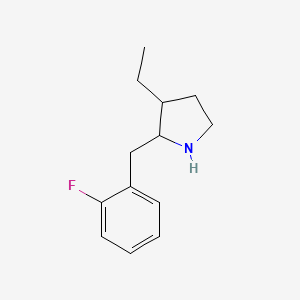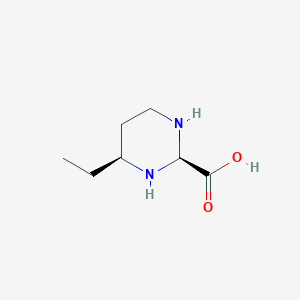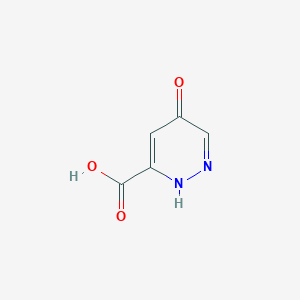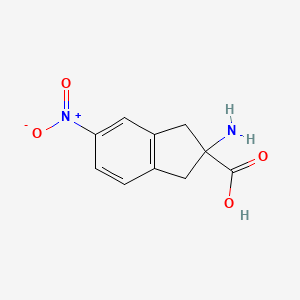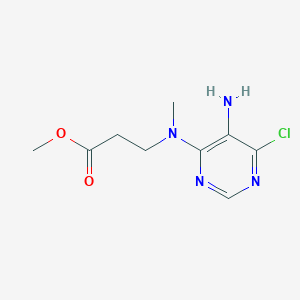
Methyl3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-amino-6-chloropyrimidine-4-carbaldehyde.
Formation of Intermediate: The carbaldehyde is then reacted with methylamine to form the corresponding Schiff base.
Reduction: The Schiff base is reduced using a suitable reducing agent such as sodium borohydride to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Hydrolysis: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, including anticancer and antiviral drugs.
Biological Studies: The compound is studied for its biological activity and potential therapeutic effects.
Chemical Biology: It is used in the development of chemical probes to study biological pathways and molecular targets.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or receptors involved in key biological pathways. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-((2-amino-6-chloropyrimidin-4-yl)sulfanyl)propanoate: Similar structure with a sulfanyl group instead of a methylamino group.
Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate: Contains a methoxyacrylate group instead of a propanoate group.
Uniqueness
Methyl 3-((5-amino-6-chloropyrimidin-4-yl)(methyl)amino)propanoate is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct biological activities and chemical reactivity. The presence of both an amino group and a methylamino group allows for diverse chemical modifications and potential interactions with biological targets .
Eigenschaften
Molekularformel |
C9H13ClN4O2 |
|---|---|
Molekulargewicht |
244.68 g/mol |
IUPAC-Name |
methyl 3-[(5-amino-6-chloropyrimidin-4-yl)-methylamino]propanoate |
InChI |
InChI=1S/C9H13ClN4O2/c1-14(4-3-6(15)16-2)9-7(11)8(10)12-5-13-9/h5H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
VEIYUCLXJIFHJE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC(=O)OC)C1=C(C(=NC=N1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


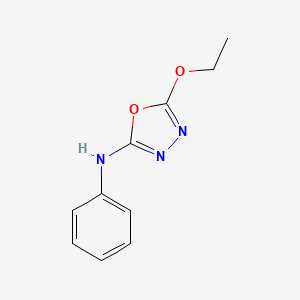
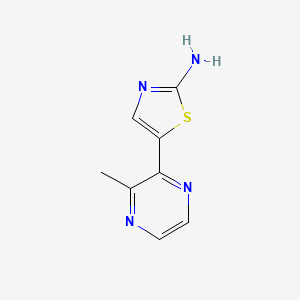

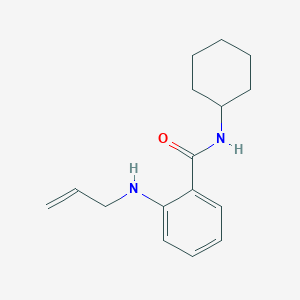
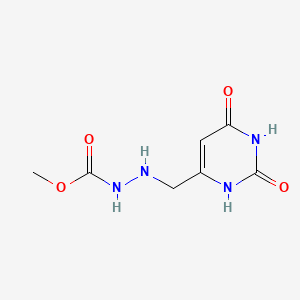
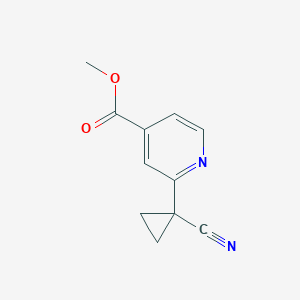
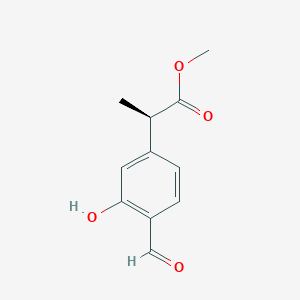

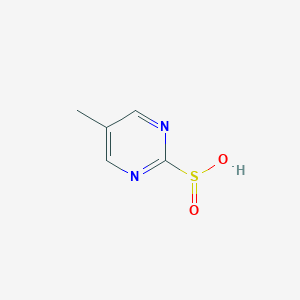
![[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B15245993.png)
